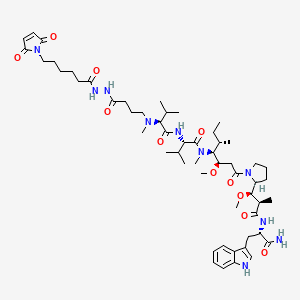
BAY 1135626
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound BAY 1135626 is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of peptide bonds, protection and deprotection of functional groups, and specific stereochemical control. Detailed synthetic routes would require access to specific research articles or patents.
Industrial Production Methods
Industrial production methods for such complex molecules often involve optimization of reaction conditions to maximize yield and purity. This may include the use of automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and large-scale reactors for production.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions would depend on the specific functional groups present in the compound and the reaction conditions used.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: As a drug candidate for treating specific diseases or conditions.
Industry: As a catalyst or additive in industrial processes.
Mechanism of Action
The mechanism of action of the compound would depend on its specific molecular targets and pathways involved. This could include binding to specific proteins or enzymes, modulating signaling pathways, or interacting with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other peptides or peptide-like molecules with similar functional groups and stereochemistry.
Uniqueness
The uniqueness of the compound lies in its specific structure, stereochemistry, and functional groups, which may confer unique biological or chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C55H86N10O11 |
|---|---|
Molecular Weight |
1063.3 g/mol |
IUPAC Name |
(2S)-N-[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-2-[[(2S)-2-[[4-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoyl]hydrazinyl]-4-oxobutyl]-methylamino]-3-methylbutanoyl]amino]-N,3-dimethylbutanamide |
InChI |
InChI=1S/C55H86N10O11/c1-12-35(6)50(42(75-10)31-47(70)64-29-18-22-41(64)51(76-11)36(7)53(72)58-40(52(56)71)30-37-32-57-39-21-16-15-20-38(37)39)63(9)55(74)48(33(2)3)59-54(73)49(34(4)5)62(8)27-19-24-44(67)61-60-43(66)23-14-13-17-28-65-45(68)25-26-46(65)69/h15-16,20-21,25-26,32-36,40-42,48-51,57H,12-14,17-19,22-24,27-31H2,1-11H3,(H2,56,71)(H,58,72)(H,59,73)(H,60,66)(H,61,67)/t35-,36+,40-,41-,42+,48-,49-,50-,51+/m0/s1 |
InChI Key |
WKLHCCJTASJGSQ-LYBNSWTHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)CCCC(=O)NNC(=O)CCCCCN4C(=O)C=CC4=O |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)CCCC(=O)NNC(=O)CCCCCN4C(=O)C=CC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Iodo-2-(methoxymethyl)imidazo[1,2-a]pyridine](/img/structure/B8359830.png)

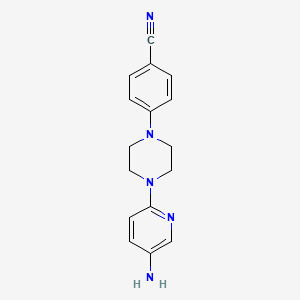

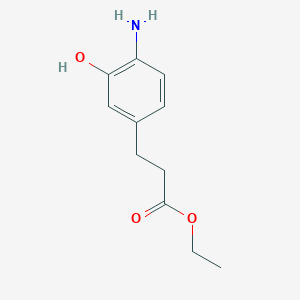
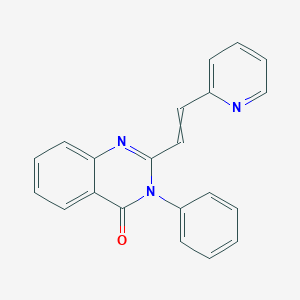
![4-[4-(Sec-butyl)-1-piperazinyl]benzenamine](/img/structure/B8359872.png)
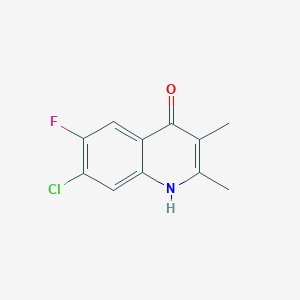

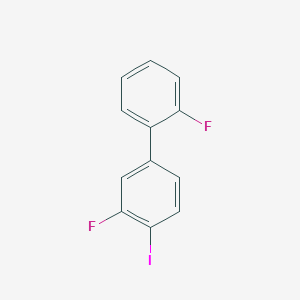
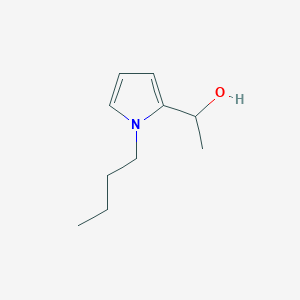

![2-(Methanesulfinyl)[1,2,4]triazino[1,6-a]indole](/img/structure/B8359903.png)
